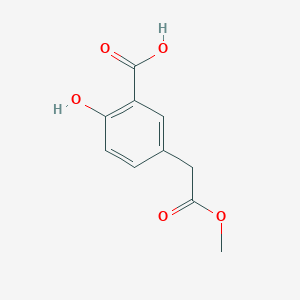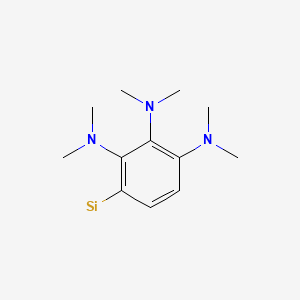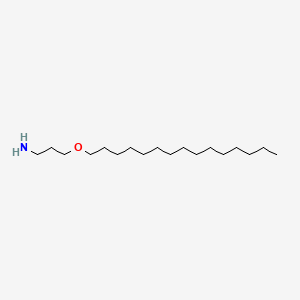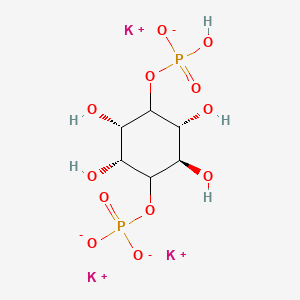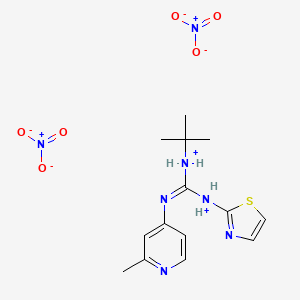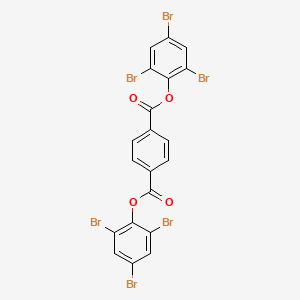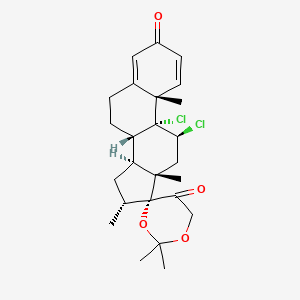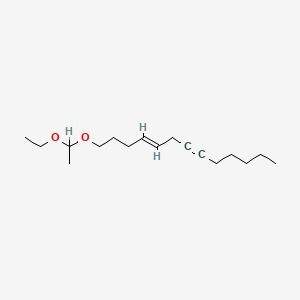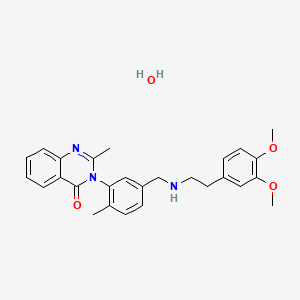![molecular formula C22H20O4 B13754811 2-[Bis(3-methoxyphenyl)methyl]benzoic acid CAS No. 6315-41-9](/img/structure/B13754811.png)
2-[Bis(3-methoxyphenyl)methyl]benzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[Bis(3-methoxyphenyl)methyl]benzoic acid is an organic compound characterized by its unique structure, which includes two methoxyphenyl groups attached to a benzoic acid core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[Bis(3-methoxyphenyl)methyl]benzoic acid typically involves the reaction of 3-methoxybenzyl chloride with benzoic acid under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the benzoic acid acts as a nucleophile, attacking the electrophilic carbon of the benzyl chloride. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the deprotonation of the benzoic acid, enhancing its nucleophilicity.
Industrial Production Methods
On an industrial scale, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and optimized reaction parameters, such as temperature and pressure, can further enhance the efficiency of the synthesis process.
化学反应分析
Types of Reactions
2-[Bis(3-methoxyphenyl)methyl]benzoic acid undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The benzoic acid moiety can be reduced to form benzyl alcohol derivatives.
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Electrophilic aromatic substitution reactions typically require reagents like nitric acid (HNO₃) for nitration, sulfuric acid (H₂SO₄) for sulfonation, and halogens (Cl₂, Br₂) for halogenation.
Major Products Formed
Oxidation: Methoxy groups are converted to aldehydes or carboxylic acids.
Reduction: Benzoic acid is reduced to benzyl alcohol derivatives.
Substitution: Various substituted aromatic compounds are formed, depending on the specific electrophile used.
科学研究应用
2-[Bis(3-methoxyphenyl)methyl]benzoic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex aromatic compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of therapeutic agents.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
作用机制
The mechanism of action of 2-[Bis(3-methoxyphenyl)methyl]benzoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The methoxy groups and aromatic rings facilitate binding to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target molecules.
相似化合物的比较
Similar Compounds
Benzoic acid: A simpler aromatic carboxylic acid with similar chemical properties but lacking the methoxyphenyl groups.
3-Methoxybenzoic acid: Contains a single methoxy group on the aromatic ring, offering different reactivity and applications.
2,4-Dimethoxybenzoic acid: Features two methoxy groups on the aromatic ring, providing a different substitution pattern.
Uniqueness
2-[Bis(3-methoxyphenyl)methyl]benzoic acid is unique due to the presence of two methoxyphenyl groups, which enhance its reactivity and potential applications. The compound’s structure allows for diverse chemical modifications, making it a valuable intermediate in organic synthesis and research.
属性
CAS 编号 |
6315-41-9 |
|---|---|
分子式 |
C22H20O4 |
分子量 |
348.4 g/mol |
IUPAC 名称 |
2-[bis(3-methoxyphenyl)methyl]benzoic acid |
InChI |
InChI=1S/C22H20O4/c1-25-17-9-5-7-15(13-17)21(16-8-6-10-18(14-16)26-2)19-11-3-4-12-20(19)22(23)24/h3-14,21H,1-2H3,(H,23,24) |
InChI 键 |
FSLFYNWIPDXIFO-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=CC(=C1)C(C2=CC(=CC=C2)OC)C3=CC=CC=C3C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


